molecular formula C10H13BrFNO B3072683 [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine CAS No. 1016837-38-9

[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine

Cat. No.: B3072683
CAS No.: 1016837-38-9
M. Wt: 262.12 g/mol
InChI Key: BLGSLRQEABOXRN-UHFFFAOYSA-N
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Description

[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, which is linked to an ethyl chain bearing a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine typically involves the reaction of 2-bromo-4-fluorophenol with 2-chloroethyl dimethylamine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic derivatives.

    Reduction Reactions: Reduction of the bromo substituent can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding fluorophenoxyethylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Substitution: Phenoxyethyl derivatives with different substituents.

    Oxidation: Phenolic derivatives.

    Reduction: Fluorophenoxyethylamine.

Scientific Research Applications

Chemistry: [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and ligands for studying enzyme activity and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine involves its interaction with specific molecular targets. The dimethylamine group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

  • [2-(2-Chloro-4-fluorophenoxy)ethyl]dimethylamine
  • [2-(2-Bromo-4-chlorophenoxy)ethyl]dimethylamine
  • [2-(2-Fluoro-4-methylphenoxy)ethyl]dimethylamine

Comparison: Compared to its analogs, [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine exhibits unique reactivity due to the presence of both bromo and fluoro substituents. The combination of these substituents enhances its ability to participate in halogen bonding and nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGSLRQEABOXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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